5-methyl-2-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine
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Overview
Description
5-methyl-2-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine is a complex organic compound that features a pyridine ring, a pyrrolidine ring, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine typically involves multiple steps, including the formation of the pyrrolidine and pyridine rings, followed by their coupling. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-methyl-2-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine and pyrrolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
5-methyl-2-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-methyl-2-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets. The pyridine and pyrrolidine rings can engage in hydrogen bonding and π-π interactions with proteins and other biomolecules, influencing their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and have similar biological activities.
Pyridine derivatives: Compounds with a pyridine ring often exhibit similar chemical reactivity and can be used in similar applications.
Uniqueness
What sets 5-methyl-2-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine apart is its unique combination of functional groups, which allows for a diverse range of chemical reactions and applications. Its structure provides a versatile scaffold for the development of new compounds with tailored properties.
Properties
IUPAC Name |
[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]-pyridin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-12-2-3-15(18-10-12)21-14-6-9-19(11-14)16(20)13-4-7-17-8-5-13/h2-5,7-8,10,14H,6,9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYLBPZSLRYLMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)C(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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